

A Comparative Guide to the Quantification of Ivabradine: Assessing Linearity, Precision, and Accuracy

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Compound of Interest

Compound Name: *Ivabradine-D6*

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For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris.^{[1][2]} The focus is on the critical validation parameters of linearity, precision, and accuracy, offering a comprehensive overview of commonly employed techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an analytical method for Ivabradine quantification depends on various factors, including the required sensitivity, the matrix of the sample (bulk drug, pharmaceutical formulation, or biological fluid), and the available instrumentation. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations in complex matrices like plasma need to be measured.^{[3][4][5]}

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. An excellent correlation coefficient (r^2), typically close to 1.0, indicates a strong linear relationship. The linear range is also a critical parameter, defining the concentration span over which the method is accurate and precise.

Method	Linear Range	Correlation Coefficient (r^2)	Reference
HPLC-UV	2–16 $\mu\text{g/mL}$	0.9997	[6]
	30–210 $\mu\text{g/mL}$	0.9998	[3]
	4.2–31.6 $\mu\text{g/mL}$	≥ 0.999	[7]
	10–50 $\mu\text{g/mL}$	> 0.999	[8]
	40–80 $\mu\text{g/mL}$	0.9974	[9]
	5–30 $\mu\text{g/mL}$	0.99995	[10]
	80–120 $\mu\text{g/mL}$	Not Specified	[11]
LC-MS/MS	0.1–200 ng/mL	Not Specified	[5]
UV-Visible Spectrophotometry	2–8 $\mu\text{g/mL}$	0.9996	[12]

Precision

Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. A lower %RSD indicates higher precision.

Method	Concentration	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Reference
HPLC-UV	90, 120, 150 µg/mL	< 0.86	< 0.53	[3]
Not Specified	1.0	1.3	[7]	
10, 20, 30 µg/mL	0.34 - 0.56	0.21 - 0.36	[13]	
20, 30, 40 µg/mL	< 2	< 2	[8]	
LC-MS/MS	1.25, 6.25, 50, 200 ng/mL	1.23 - 14.17	5.26 - 8.96	[5]

Accuracy

Accuracy refers to the closeness of the mean of a set of results to the true value. It is often evaluated by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Method	Concentration Levels	Mean % Recovery	Reference
HPLC-UV	3 levels	99.00% and 98.55% (for two different tablet brands)	[3]
50%, 100%, 150% of label claim	100.2%	[14]	
80%, 100%, 120% of working concentration	Within specified limits	[9]	
UV-Visible Spectrophotometry	Not Specified	97-102%	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Ivabradine quantification.

HPLC-UV Method for Pharmaceutical Formulations

This method is suitable for the determination of Ivabradine in tablets.

1. Sample Preparation:

- Accurately weigh and powder a set number of tablets.
- Dissolve a portion of the powder equivalent to a specific amount of Ivabradine hydrochloride in a suitable solvent (e.g., HPLC grade water or methanol).[\[3\]](#)[\[9\]](#)
- Sonicate for a specified time to ensure complete dissolution.[\[9\]](#)
- Dilute the solution to a known concentration with the mobile phase.
- Filter the final solution through a 0.45 µm nylon syringe filter before injection.[\[3\]](#)

2. Chromatographic Conditions:

- Column: SS Wakosil C18AR, 250×4.6 mm, 5 µm.[\[3\]](#)
- Mobile Phase: Methanol:25 mM phosphate buffer (60:40 v/v), pH 6.5.[\[3\]](#)
- Flow Rate: 0.8 ml/min.[\[3\]](#)
- Detection Wavelength: 285 nm.[\[3\]](#)
- Injection Volume: 20 µL.
- Temperature: Ambient.[\[3\]](#)

LC-MS/MS Method for Biological Samples (Human Plasma)

This highly sensitive method is designed for pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction):

- Spike plasma samples with an internal standard.
- Perform solid-phase extraction to isolate Ivabradine and the internal standard from plasma components.
- Elute the analytes from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

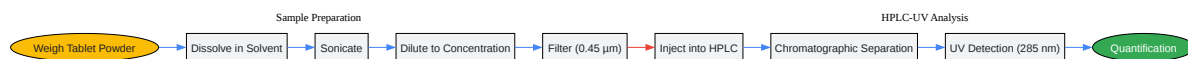
- Column: Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 μm).[\[5\]](#)
- Mobile Phase: 0.1% formic acid-methanol (60:40, v/v).[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Temperature: 35 °C.[\[5\]](#)

3. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode.[\[5\]](#)
- Monitored Transitions: m/z 469 → 177 for Ivabradine.[\[5\]](#)

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of Ivabradine using HPLC-UV and LC-MS/MS.



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